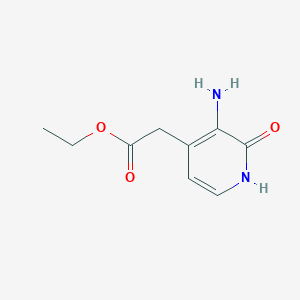![molecular formula C30H23N3O7 B15173853 [4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B15173853.png)
[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate is a complex organic compound with a unique structure that includes a benzodioxole moiety and a tetracyclic core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate typically involves multiple steps, including the formation of the benzodioxole moiety and the construction of the tetracyclic core. Common synthetic routes may involve cyclization reactions, amide bond formation, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the benzodioxole moiety or the tetracyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its structural complexity and functional groups make it suitable for applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of [4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate include other benzodioxole derivatives and tetracyclic compounds. Examples include:
- 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
- 1-(1,3-benzodioxol-5-yl)-2-propanol
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C30H23N3O7 |
|---|---|
Poids moléculaire |
537.5 g/mol |
Nom IUPAC |
[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate |
InChI |
InChI=1S/C30H23N3O7/c1-16(34)40-20-9-7-19(8-10-20)33-29(36)24-25(30(33)37)27(32-13-12-17-4-2-3-5-21(17)26(24)32)28(35)31-18-6-11-22-23(14-18)39-15-38-22/h2-14,24-27H,15H2,1H3,(H,31,35)/t24-,25+,26?,27-/m0/s1 |
Clé InChI |
UOCJTMWUBLXYND-UEEAVMEZSA-N |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=CN4[C@@H]3C(=O)NC6=CC7=C(C=C6)OCO7 |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=C4)C(=O)NC6=CC7=C(C=C6)OCO7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


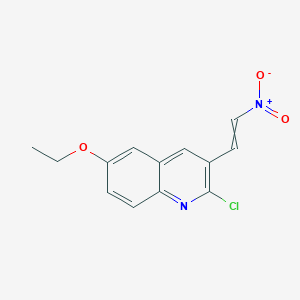


![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
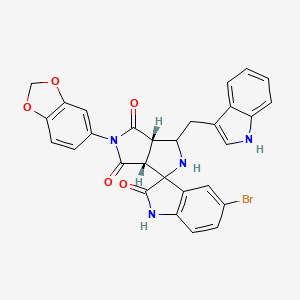
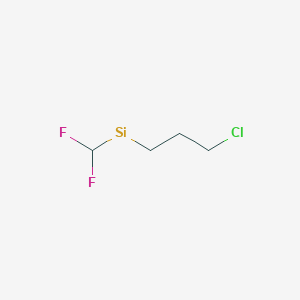
![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
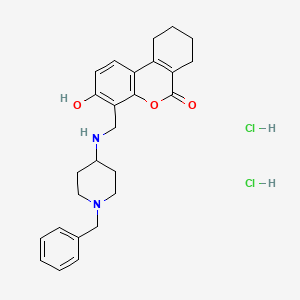


![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)

![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
